Diisobutyl perylene-3,9-dicarboxylate

Thermal stability High-temperature processing Polymer coloration

This specific regioisomer mixture (85-88% 3,9- / 12-15% 3,10-) ensures thermal stability up to 300°C and light fastness of 7-8, critical for high-temp plastics and durable coatings. Generic perylene diesters lack this precise substituent architecture, compromising device lifetime and color integrity. Procure the verified performance standard.

Molecular Formula C30H28O4
Molecular Weight 452.5 g/mol
CAS No. 2744-50-5
Cat. No. B1346620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutyl perylene-3,9-dicarboxylate
CAS2744-50-5
Molecular FormulaC30H28O4
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCC(C)C
InChIInChI=1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3
InChIKeyYLNJGHNUXCVDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisobutyl Perylene-3,9-dicarboxylate (CAS 2744-50-5): Procurement-Grade Specifications, Photophysical Baseline, and Industrial Identity


Diisobutyl perylene-3,9-dicarboxylate (CAS 2744-50-5), also widely designated as C.I. Solvent Green 5 or Fluorescent Yellow 8G, is a perylene-3,9-dicarboxylic acid diester derivative [1]. It belongs to the broader class of rylene dyes, known for their high molar extinction coefficients and exceptional chemical, thermal, and photochemical stabilities [2]. The compound is supplied commercially as a mixture of regioisomers (typically ≥95% purity), with a molecular weight of 452.54 g/mol and calculated XLogP3-AA of 8.1 [3]. It functions primarily as a solvent-soluble fluorescent dye and organic semiconductor precursor, exhibiting strong absorption in the blue-green spectral region and intense green-yellow fluorescence when excited [4].

Why Generic Substitution of Diisobutyl Perylene-3,9-dicarboxylate with Alternative Perylene Derivatives Fails: The Critical Role of Ester Substituents in Performance


Generic substitution among perylene-based dyes is technically unsound due to the profound influence of ester substituent architecture on photophysical output, thermal durability, and solubility . While the perylene core confers a baseline of high fluorescence quantum yield and photostability, the identity of the alkyl ester group directly modulates key performance metrics, including Stokes shift magnitude, fluorescence quantum yield, and aggregation behavior [1][2]. For instance, variations in alkyl chain length and branching at the 3,9-dicarboxylate positions have been shown to alter Stokes shift and quantum yield in solution, with larger bay-position substituents generally increasing these values due to enhanced steric hindrance and reduced aggregation-caused quenching [3]. Furthermore, early patent disclosures explicitly note that while derivatives of perylene-3,9-dicarboxylic acid possess sufficient quantum efficiency for light-concentrating applications, they often exhibit insufficient photostability in polymer matrices like PMMA—a limitation later addressed by specific ester variants, including the diisobutyl form [4]. Therefore, selecting an alternative perylene diester based solely on spectral similarity without accounting for substituent-specific effects on stability, solubility, and solid-state performance will likely result in suboptimal device lifetime and efficiency [5].

Quantitative Differentiation Evidence: Diisobutyl Perylene-3,9-dicarboxylate Versus Closest Analogs and In-Class Candidates


Thermal Stability Comparison: Diisobutyl Perylene-3,9-dicarboxylate vs. Common Solvent Dyes

Diisobutyl perylene-3,9-dicarboxylate (Solvent Green 5) exhibits a heat resistance of 300°C, as determined by standard thermogravimetric analysis and industrial dye testing protocols [1][2]. This thermal stability significantly exceeds that of many conventional solvent dyes and even some perylene-based pigments, which typically degrade or lose color fidelity at temperatures above 200-250°C [3]. The high thermal threshold directly enables its use in engineering plastics processing, such as injection molding of polycarbonate (PC) and ABS, where processing temperatures frequently exceed 260°C [2].

Thermal stability High-temperature processing Polymer coloration

Photostability and UV Resistance: Diisobutyl Perylene-3,9-dicarboxylate Versus Other Perylenedicarboxylic Diesters

Patent GB2189502A explicitly claims that certain perylene dicarboxylate derivatives, specifically including the diisobutyl ester variants, exhibit greater stability to ultraviolet (UV) radiation compared to other perylenedicarboxylic diesters [1]. This is quantitatively reflected in the industrial light fastness rating of Grade 7-8 (on the standard 1-8 blue wool scale) for diisobutyl perylene-3,9-dicarboxylate [2]. In contrast, earlier perylene-3,9-dicarboxylic acid derivatives were noted to be insufficiently photostable in polymethyl methacrylate (PMMA), limiting their utility in long-lifetime optical devices [3]. The improved UV stability is critical for applications where the dye is embedded in transparent polymer matrices and exposed to sunlight or artificial UV sources for extended durations.

Photostability UV resistance Light fastness Polymer films

Regioisomeric Purity and Composition: 3,9- vs. 3,10-Diisobutyl Perylene Dicarboxylate

Commercial diisobutyl perylene-3,9-dicarboxylate is supplied as a mixture of regioisomers, predominantly the 3,9-isomer (≥85-88% by mass) with the 3,10-isomer comprising the remainder (12-15%) [1]. This specific isomer ratio is not arbitrary; a patent from 2013 discloses a solvent dye composition that utilizes this precise 85-88% 3,9-isomer / 12-15% 3,10-isomer blend to overcome the poor high-temperature resistance of pure Solvent Green 5 [2]. This demonstrates that the isomeric composition is a critical quality attribute directly linked to thermal performance. In contrast, many lower-cost or generic perylene diester products may lack this controlled isomeric profile, leading to unpredictable and often inferior thermal stability.

Regioisomer Purity Composition Synthetic control

Solubility Profile and LogP: Diisobutyl Perylene-3,9-dicarboxylate vs. More Hydrophilic Perylene Derivatives

The diisobutyl ester substitution confers a high calculated lipophilicity with an XLogP3-AA of 8.1 and an estimated aqueous solubility of 9.71 × 10⁻⁶ mg/mL [1]. This strong hydrophobic character ensures excellent solubility in a wide range of organic solvents and polymer matrices, including PS, HIPS, ABS, PC, PMMA, and various oils, while rendering the compound essentially insoluble in water [2][3]. This property contrasts sharply with more polar perylene derivatives, such as those bearing imide or carboxylic acid functionalities (e.g., perylene diimides or tetracarboxylic acid derivatives), which exhibit significantly higher water solubility or require polar aprotic solvents for dissolution [4].

Solubility Lipophilicity LogP Organic solvents

Fluorescence Quantum Yield Baseline: Diisobutyl Perylene-3,9-dicarboxylate vs. Unsubstituted Perylene

While direct quantum yield measurements for diisobutyl perylene-3,9-dicarboxylate are not explicitly tabulated in primary literature, class-level data indicates that 3,9-disubstituted perylene diesters typically exhibit fluorescence quantum yields (Φf) ranging from 0.85 to 0.98 in organic solvents, approaching that of unsubstituted perylene (Φf = 0.92-0.94 in ethanol or cyclohexane) [1]. The high quantum yield is a hallmark of the perylene core, but the diisobutyl ester substituents contribute to maintaining this high value while imparting the advantageous solubility and thermal properties described above [2]. In contrast, some heavily substituted perylene derivatives (e.g., those with bulky bay substituents or imide groups) can exhibit reduced quantum yields in certain solvents due to aggregation or altered excited-state dynamics [3].

Fluorescence quantum yield Φf Photophysics Standard dye

Synthetic Versatility: Diisobutyl Perylene-3,9-dicarboxylate as a Precursor for Advanced Chromophores

Diisobutyl perylene-3,9-dicarboxylate serves as a key starting material for the synthesis of more complex perylene diester derivatives with enhanced or shifted optical properties. For example, US Patent Application US20130284265A1 discloses the bromination of diisobutyl perylene-3,9-dicarboxylate with N-bromosuccinimide to yield diisobutyl 4,10-dibromoperylene-3,9-dicarboxylate in 78% yield [1]. This dibromo intermediate can then undergo Suzuki coupling to introduce aryl substituents at the 4 and 10 positions, effectively tuning the absorption and emission wavelengths for applications such as wavelength conversion films and luminescent solar concentrators [2]. In contrast, perylene derivatives lacking the ester functionality or bearing different substituents (e.g., perylene diimides) require distinct synthetic routes for analogous modifications, and the diisobutyl ester group offers a balance of solubility and reactivity that is advantageous for solution-phase chemistry [3].

Synthetic intermediate Bromination Functionalization Wavelength conversion

Validated Application Scenarios for Diisobutyl Perylene-3,9-dicarboxylate (CAS 2744-50-5) Based on Quantitative Performance Metrics


High-Temperature Engineering Plastics Coloration (PC, ABS, PET)

Given its verified heat resistance of 300°C [1] and light fastness rating of 7-8 [2], diisobutyl perylene-3,9-dicarboxylate is the preferred fluorescent yellow dye for coloring engineering plastics processed at elevated temperatures. This includes injection molding of polycarbonate (PC) for automotive lenses, ABS for electronic housings, and PET for durable consumer goods. The specific regioisomer composition (85-88% 3,9- / 12-15% 3,10-) is critical for maintaining color integrity during processing [3].

Synthesis of Bay-Functionalized Perylene Chromophores for OLEDs and Wavelength Conversion Films

The compound's established utility as a precursor for 4,10-dibromo derivatives (78% yield) [4] makes it an ideal starting material for academic and industrial research groups developing next-generation organic semiconductors, OLED emitters, and luminescent solar concentrator dyes. Its balanced solubility and reactivity profile facilitates palladium-catalyzed cross-coupling reactions, enabling systematic tuning of photophysical properties through aryl or heteroaryl substitution.

Fluorescent Tracing and Leak Detection in Non-Polar Fluid Systems

The high lipophilicity (XLogP3-AA = 8.1) and excellent solubility in oils and hydrocarbons [5] make this compound suitable as a fluorescent tracer for lubricants, fuels, and hydraulic fluids. Its strong green-yellow fluorescence allows for sensitive detection at low concentrations (ppm levels), while its thermal stability ensures it remains intact even in high-temperature engine or machinery environments, unlike less stable fluorescent dyes that would degrade and lose signal.

Solvent-Based Industrial Coatings and Printing Inks Requiring Long-Term UV Stability

For applications such as outdoor signage, automotive coatings, and high-durability printing inks, the compound's documented light fastness (Grade 7-8) and UV stability [2] directly address the need for long-term color retention under sunlight exposure. The superior UV stability compared to other perylenedicarboxylic diesters [6] ensures that the vibrant fluorescent yellow-green hue is maintained over the product's lifetime, reducing warranty claims and maintenance costs.

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